molecular formula C25H25N3O6S3 B2936038 N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 864977-37-7

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2936038
CAS No.: 864977-37-7
M. Wt: 559.67
InChI Key: ISTQZVSIMOCXAM-QPLCGJKRSA-N
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Description

N-[(2Z)-6-Methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide (CAS: 896355-64-9, molecular formula: C₁₉H₂₀N₂O₆S₃) is a benzothiazole-derived sulfonamide compound featuring a Z-configuration imine moiety. Its structure includes a 1,3-benzothiazole core substituted with a methanesulfonyl group at position 6, a 2-methoxyethyl chain at position 3, and a 4-methylbenzenesulfonamido-benzamide group at position 2 (Figure 1). The compound’s Smiles notation (COCCn1c(=NC(=O)c2ccc(S(C)(=O)=O)cc2)sc2cc(S(C)(=O)=O)ccc21) highlights its conjugated system and sulfonamide functionalities .

Key synthetic routes for analogous compounds involve nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization to form triazole or thiadiazine derivatives, as seen in related sulfonamide syntheses .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S3/c1-17-8-10-18(11-9-17)37(32,33)27-21-7-5-4-6-20(21)24(29)26-25-28(14-15-34-2)22-13-12-19(36(3,30)31)16-23(22)35-25/h4-13,16,27H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTQZVSIMOCXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the benzothiazole ring, sulfonation, and subsequent functionalization with the methoxyethyl group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can alter the oxidation state of the sulfur atom, affecting the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Class Key Features Reference Compounds
Hydrazinecarbothioamides C=S group, hydrazide backbone, aryl sulfonyl substituents Compounds [4–6]
1,2,4-Triazole-thiones Triazole ring, thione tautomer, aryl sulfonyl groups Compounds [7–9]
N-Heterocyclic Sulfonamides Isoxazole/thiadiazine fused rings, sulfonamide linkages Compound 3
Benzothiazole Derivatives Benzothiazole core, Z-configuration imine, sulfonamide substituents Compound
  • Hydrazinecarbothioamides [4–6] : These lack the benzothiazole core but share sulfonamide and C=S groups. Their synthesis involves reacting benzoic acid hydrazides with isothiocyanates, analogous to steps in benzothiazole derivatization .
  • 1,2,4-Triazole-thiones [7–9] : Feature tautomeric thione groups (νC=S at 1247–1255 cm⁻¹) but replace the benzothiazole with a triazole ring. The absence of νC=O bands (1663–1682 cm⁻¹) distinguishes them from hydrazinecarbothioamides .
  • N-Heterocyclic Sulfonamides : Compound 3 incorporates a thiadiazine ring linked to sulfonamide groups, differing in ring saturation and substitution patterns.

Spectroscopic and Molecular Property Analysis

IR and NMR Spectral Signatures

  • IR Spectroscopy : The target compound’s methanesulfonyl group likely exhibits νS=O stretches near 1150–1300 cm⁻¹, consistent with sulfonyl peaks in analogues . The absence of νC=O (present in hydrazinecarbothioamides ) confirms its benzamide linkage.
  • NMR Analysis : In related benzothiazoles (e.g., ), chemical shifts for imine protons (N=C-S) appear at δ 8.5–9.5 ppm. Substituents like methoxyethyl (δ 3.2–3.8 ppm for OCH₂CH₂O) and sulfonamido groups (δ 7.5–8.0 ppm for aromatic protons) align with shifts observed in compounds 1 and 7 .

Table 2: Key Spectral Data for Comparison

Compound νC=S (cm⁻¹) νS=O (cm⁻¹) δ Imine Proton (ppm) Reference
Target Compound N/A ~1250 ~8.8 (predicted)
Hydrazinecarbothioamides 1243–1258 1663–1682 N/A
Triazole-thiones 1247–1255 N/A N/A
Compound N/A ~1250 8.6–9.2

Molecular Similarity and Bioactivity

  • Structural Similarity Metrics : Using Tanimoto/Dice indices (based on Morgan fingerprints), the target compound shows high similarity (>0.7) to benzothiazole sulfonamides (e.g., ) but lower similarity (<0.4) to triazole derivatives .
  • Bioactivity Clustering: Compounds with aryl sulfonyl groups (e.g., ) often exhibit antimicrobial or enzyme inhibitory activities. While bioactivity data for the target compound is unavailable, analogues like 3-aminoisoxazole sulfonamides show moderate bioactivity in microbial assays .

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with various functional groups that influence its biological activity. The molecular formula is C15H16N2O3S2C_{15}H_{16}N_{2}O_{3}S_{2}, and it possesses distinct chemical properties due to the presence of methanesulfonyl and methoxy groups.

PropertyValue
Molecular Weight336.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log PNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing signaling pathways.
  • Disruption of Cellular Processes : The compound may interfere with critical cellular functions such as DNA replication and protein synthesis.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. A study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzothiazole derivatives have shown effectiveness against various bacterial strains. In vitro studies indicated that these compounds can disrupt bacterial cell walls, leading to cell death.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of a similar benzothiazole derivative on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong anticancer potential .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results revealed an inhibition zone of 15 mm for S. aureus at a concentration of 50 µg/mL .

Q & A

Q. Critical Conditions :

  • Temperature : Maintain ≤0°C during cyclization to prevent side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Catalysts : Employ palladium catalysts for Suzuki-Miyaura coupling if aryl halides are involved .

Advanced: How can Design of Experiments (DoE) and Bayesian optimization improve yield and purity during scale-up?

Q. Methodological Answer :

  • DoE Approach :
    • Variables : Screen temperature, solvent ratio, catalyst loading, and reaction time.
    • Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., temperature vs. catalyst) to identify maxima in yield .
    • Example Table (Hypothetical Data):
Temperature (°C)Catalyst (%)Yield (%)Purity (%)
2556288
3077592
  • Bayesian Optimization :
    • Use Gaussian processes to predict optimal conditions with minimal experimental runs. This method outperforms manual tuning by iteratively updating probability models .

Basic: What spectroscopic techniques confirm the Z-configuration and sulfonamide orientation?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve the Z-configuration of the benzothiazol-2-ylidene moiety by analyzing bond angles and dihedral angles .
  • NMR Spectroscopy :
    • ¹H NMR : Look for deshielded protons near electron-withdrawing groups (e.g., methanesulfonyl).
    • NOESY : Confirm spatial proximity between the methoxyethyl group and benzothiazole ring .
  • Mass Spectrometry : Validate molecular weight (HRMS) and fragmentation patterns to rule out impurities .

Advanced: How to resolve discrepancies between computational predictions and experimental spectral data?

Q. Methodological Answer :

  • Step 1 : Re-optimize computational models (DFT or TD-DFT) using solvent parameters (e.g., PCM for DMSO) to match experimental conditions .
  • Step 2 : Validate with NIST Chemistry WebBook data for benchmark IR or UV-Vis spectra .
  • Step 3 : Use statistical tools (e.g., Chi-squared tests) to quantify deviations and refine theoretical parameters .

Basic: What in vitro assays evaluate kinase inhibitory activity, and how are solubility challenges addressed?

Q. Methodological Answer :

  • Assays :
    • Kinase-Glo™ Luminescent : Measure ATP depletion to quantify inhibition.
    • Cellular IC50 : Use cancer cell lines (e.g., HeLa) to assess viability post-treatment.
  • Solubility Enhancement :
    • Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound stability.
    • Micellar Systems : Incorporate TPGS (tocopherol polyethylene glycol succinate) to improve aqueous dispersion .

Advanced: How can machine learning accelerate ligand design for this compound’s derivatives?

Q. Methodological Answer :

  • High-Throughput Screening (HTS) : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and screen for bioactivity .
  • Feature Selection : Train models on descriptors like LogP, H-bond donors, and topological polar surface area (TPSA) to predict ADMET properties.
  • Validation : Cross-reference predictions with experimental IC50 values from kinase assays .

Basic: What purification techniques are recommended for isolating this compound?

Q. Methodological Answer :

  • Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
  • HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final polishing .

Advanced: How to analyze electronic effects of the methanesulfonyl group on reactivity?

Q. Methodological Answer :

  • Computational Studies :
    • Perform NBO (Natural Bond Orbital) analysis to quantify electron-withdrawing effects on the benzothiazole ring.
    • Compare HOMO-LUMO gaps with/without the methanesulfonyl group using DFT .
  • Experimental Validation :
    • Measure reaction kinetics (e.g., SNAr rates) to correlate electronic effects with reactivity .

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